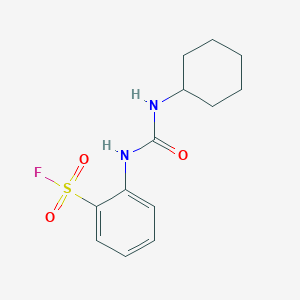
2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various fields such as pharmaceuticals, chemical biology, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride can be achieved through a one-pot synthesis method. This involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . The process typically involves the use of phase transfer catalysts and fluorinating agents such as potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring, altering the compound’s properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives and modified benzene compounds .
Aplicaciones Científicas De Investigación
2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride involves the inhibition of specific enzymes. The sulfonyl fluoride group reacts with the active site of the enzyme, forming a covalent bond and inactivating the enzyme . This mechanism is particularly effective for enzymes like carbonic anhydrase, where the compound binds to the zinc ion in the active site .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: Another sulfonamide derivative with similar enzyme inhibition properties.
Sulfonyl Chlorides: These compounds are also used in organic synthesis but are more reactive and less stable than sulfonyl fluorides.
Uniqueness
2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride is unique due to its balanced stability and reactivity, making it a versatile compound for various applications . Its ability to selectively inhibit enzymes like carbonic anhydrase sets it apart from other similar compounds .
Propiedades
Número CAS |
59651-56-8 |
|---|---|
Fórmula molecular |
C13H17FN2O3S |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
2-(cyclohexylcarbamoylamino)benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H17FN2O3S/c14-20(18,19)12-9-5-4-8-11(12)16-13(17)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,16,17) |
Clave InChI |
LSQZFDOLSBMKDU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2S(=O)(=O)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













